molecular formula C20H27N3O2 B10841881 2-Morpholino-1,1-di(pyridin-3-yl)hexan-1-ol

2-Morpholino-1,1-di(pyridin-3-yl)hexan-1-ol

Cat. No.: B10841881
M. Wt: 341.4 g/mol
InChI Key: MHMGSQRAIMZTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a morpholine ring, two pyridine rings, and a hexanol backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the use of pyridin-3-ylmethanol and morpholine in the presence of a catalyst such as copper to facilitate the reaction . The reaction is usually carried out under mild conditions with water as the solvent, which helps in the oxidation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl-methanones, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol involves its interaction with specific molecular targets such as DNA-PK and PI3K. These enzymes play crucial roles in cellular processes like DNA repair and signal transduction. By inhibiting these enzymes, the compound can interfere with the repair of DNA double-strand breaks, making it a potential candidate for cancer therapy .

Properties

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-morpholin-4-yl-1,1-dipyridin-3-ylhexan-1-ol

InChI

InChI=1S/C20H27N3O2/c1-2-3-8-19(23-11-13-25-14-12-23)20(24,17-6-4-9-21-15-17)18-7-5-10-22-16-18/h4-7,9-10,15-16,19,24H,2-3,8,11-14H2,1H3

InChI Key

MHMGSQRAIMZTJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C1=CN=CC=C1)(C2=CN=CC=C2)O)N3CCOCC3

Origin of Product

United States

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